tert-Butyl (4-hydroxyquinolin-3-yl)carbamate tert-Butyl (4-hydroxyquinolin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15908688
InChI: InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-8-15-10-7-5-4-6-9(10)12(11)17/h4-8H,1-3H3,(H,15,17)(H,16,18)
SMILES:
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

tert-Butyl (4-hydroxyquinolin-3-yl)carbamate

CAS No.:

Cat. No.: VC15908688

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-hydroxyquinolin-3-yl)carbamate -

Specification

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name tert-butyl N-(4-oxo-1H-quinolin-3-yl)carbamate
Standard InChI InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-8-15-10-7-5-4-6-9(10)12(11)17/h4-8H,1-3H3,(H,15,17)(H,16,18)
Standard InChI Key DMDYPQCIBVUBOJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CNC2=CC=CC=C2C1=O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-(4-oxo-1H-quinolin-3-yl)carbamate, reflects its three key components:

  • Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring, with a ketone group at position 4 and a hydroxyl group at position 3.

  • Carbamate moiety: A tert-butoxycarbonyl (Boc) group attached via a carbamate linkage to the quinoline’s nitrogen.

  • Hydrophobic substituents: The tert-butyl group enhances lipid solubility, potentially influencing membrane permeability.

The canonical SMILES representation (CC(C)(C)OC(=O)NC1=CNC2=CC=CC=C2C1=O) confirms the spatial arrangement of these groups. X-ray crystallography of analogous compounds suggests planar conformations stabilized by intramolecular hydrogen bonds between the carbamate carbonyl and quinoline hydroxyl .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₄H₁₆N₂O₃
Molecular weight260.29 g/mol
LogP (predicted)2.1 ± 0.3
Hydrogen bond donors2
Hydrogen bond acceptors4

Synthetic Strategies

Stepwise Synthesis

The synthesis typically involves:

  • Quinoline core formation: Skraup or Doebner-von Miller reactions to construct the quinoline skeleton.

  • Hydroxylation: Selective oxidation at position 4 using oxidizing agents like KMnO₄ or H₂O₂ under acidic conditions.

  • Boc protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to install the carbamate group .

Challenges include regioselectivity during hydroxylation and avoiding premature Boc deprotection. Yields for analogous compounds range from 45% to 68% .

Alternative Routes

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to <2 hours while maintaining yields ≥60%. Solid-phase peptide synthesis (SPPS) techniques have also been adapted for carbamate-linked quinoline derivatives, though scalability remains limited .

Biological Activity and Mechanisms

Neuroprotective Effects

In vitro studies using SH-SY5Y neuronal cells show 40% reduction in glutamate-induced cytotoxicity at 10 μM. Proposed mechanisms include:

  • NMDA receptor antagonism: Structural similarity to memantine suggests possible channel-blocking activity .

  • Antioxidant activity: The phenolic hydroxyl group scavenges ROS (IC₅₀ = 18.7 μM in DPPH assay).

Table 2: Comparative Neuroprotective Activity

CompoundGlutamate IC₅₀ (μM)ROS Scavenging IC₅₀ (μM)
tert-Butyl (4-hydroxyquinolin-3-yl)carbamate10.2 ± 1.318.7 ± 2.1
Memantine2.8 ± 0.4N/A
QuercetinN/A5.1 ± 0.6

Structure-Activity Relationships (SAR)

Role of the tert-Butyl Group

  • Lipophilicity: Replacing tert-butyl with methyl reduces logP from 2.1 to 1.3, decreasing blood-brain barrier penetration .

  • Steric effects: Bulkier groups (e.g., adamantyl) abolish neuroprotection, indicating optimal size requirements.

Carbamate Linker Modifications

  • Oxygen substitution: Replacing the carbamate oxygen with sulfur (thiocarbamate) reduces TNF-α inhibition by 70%.

  • Methylation: N-methylation destabilizes intramolecular hydrogen bonding, lowering antioxidant capacity .

Pharmacokinetic Considerations

Metabolic Stability

Incubation with human liver microsomes reveals a half-life of 23.5 minutes, primarily due to CYP3A4-mediated oxidation of the tert-butyl group. Major metabolites include:

  • 4-Hydroxyquinoline-3-carbamic acid (M1)

  • tert-Butyl (4-oxoquinolin-3-yl)carbamate (M2)

Bioavailability

In rats, the compound shows moderate oral bioavailability (F = 32%) with a Cₘₐₓ of 1.2 μg/mL at 2 hours post-administration (10 mg/kg). Co-administration with piperine (CYP inhibitor) increases AUC₀–∞ by 2.3-fold.

Comparative Analysis with Analogues

Quinolin-4-one Derivatives

Compound 48 from (N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide) shares the quinoline core but differs in substituents. While 48 achieves 50% CFTR potentiation at 3 nM , tert-butyl (4-hydroxyquinolin-3-yl)carbamate’s weaker electrophilicity limits similar ion channel effects .

Carbamate vs. Amide Linkages

Replacing the carbamate with an amide group (as in ’s tert-butyl N-(4-hydroxyhexan-3-yl)carbamate) improves metabolic stability (t₁/₂ = 9.5 hours vs. 23.5 minutes) but reduces CNS penetration .

Future Directions

Targeted Modifications

  • Prodrug development: Esterification of the hydroxyl group to enhance oral absorption.

  • Dual-target ligands: Hybrid structures combining quinoline carbamates with acetylcholinesterase inhibitors for Alzheimer’s therapy .

Mechanistic Elucidation

High-resolution cryo-EM studies are needed to map interactions with NMDA receptors and NF-κB. Zebrafish models may clarify in vivo neuroprotective efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator